4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with significant pharmacological potential. It belongs to the imidazo[4,5-c]pyridine family, which has been extensively studied for its biological activity, particularly in cancer therapy and as antimicrobial agents. The compound is classified under the category of nitrogen-containing heterocycles and is recognized for its unique structural features that contribute to its reactivity and biological properties.
The compound's chemical identity is established by its CAS Number 2770-01-6, and it has been referenced in various chemical databases such as PubChem and LGC Standards. It is commercially available from several suppliers, indicating its relevance in research and development settings.
4-Chloro-1H-imidazo[4,5-c]pyridine is classified as a heterocyclic aromatic compound. Its molecular formula is with a molecular weight of approximately 153.57 g/mol. The presence of chlorine at the fourth position of the imidazo ring enhances its biological activity.
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine can be achieved through various methods, including:
The synthetic routes often employ techniques such as:
The molecular structure of 4-Chloro-1H-imidazo[4,5-c]pyridine features a fused ring system that includes both imidazole and pyridine moieties. The structural representation can be described using the SMILES notation: CNC(=N)C1=CN=C(N)C(=N)C1=N
.
Key structural data include:
InChI=1S/C6H4ClN3/c7-5-3-8-6(9)10(5)4-2-1/h1-4H
4-Chloro-1H-imidazo[4,5-c]pyridine participates in various chemical reactions due to its electrophilic nature. Notable reactions include:
The reactivity is influenced by factors such as:
The mechanism of action for 4-Chloro-1H-imidazo[4,5-c]pyridine primarily involves its interaction with biological targets at the molecular level. It has been shown to act on various enzymes and receptors involved in cancer progression and inflammation.
Research indicates that this compound can inhibit specific kinases such as cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation . Additionally, it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt cellular processes.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
4-Chloro-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its structural mimicry of purine nucleobases. This bicyclic framework consists of a pyridine ring fused with an imidazole moiety at the 4,5-c positions, conferring unique electronic properties and hydrogen-bonding capabilities. The substitution pattern at the 4-position, particularly with chlorine as in 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6), significantly influences its reactivity and biological interactions. This compound (C₆H₄ClN₃, MW 153.57 g/mol) exhibits high planarity and aromatic character, enabling π-π stacking interactions with biological targets [2] . Its pKa of 7.93 ± 0.40 facilitates both protonated and neutral species under physiological conditions, enhancing versatility in molecular recognition [2]. The scaffold serves as a key synthetic intermediate for pharmaceuticals targeting kinases, receptors, and nucleic acids, with its physicochemical profile (melting point 179-181°C, predicted boiling point 455.4±25.0°C) ensuring stability during derivatization [2] [3].
Table 1: Physicochemical Profile of 4-Chloro-1H-imidazo[4,5-c]pyridine
Property | Value | Source |
---|---|---|
CAS Registry Number | 2770-01-6 | [1] [2] |
Molecular Formula | C₆H₄ClN₃ | [1] |
Molecular Weight | 153.57 g/mol | [1] [2] |
Melting Point | 179-181 °C | [2] |
Predicted Boiling Point | 455.4 ± 25.0 °C | [2] |
Predicted Density | 1.531 ± 0.06 g/cm³ | [2] |
pKa (Predicted) | 7.93 ± 0.40 | [2] |
The positional isomerism within imidazopyridines profoundly impacts their biological behavior and therapeutic applications. Unlike the [4,5-c] isomer, the imidazo[4,5-b]pyridine system exhibits distinct electronic distribution and hydrogen-bonding patterns. This isomer demonstrates superior potency as kinase inhibitors (e.g., Aurora kinases, JAK1, B-Raf) and antitubercular agents targeting DprE1 [7]. The [4,5-b] isomer's nitrogen orientation enhances interactions with catalytic lysine residues in kinase ATP-binding pockets, explaining its dominance in oncology pipelines .
Conversely, 4-Chloro-1H-imidazo[4,5-c]pyridine offers superior halogen-bonding capabilities via its C4 chlorine atom, facilitating interactions with electron-rich biological targets. This isomer also demonstrates greater metabolic stability in microsomal studies compared to [4,5-b] analogues [5]. The 1-ethyl derivative (CAS 1025509-11-8) exemplifies how N-alkylation modulates solubility and target engagement [5]. Computational studies reveal the [4,5-c] isomer's enhanced DNA minor groove affinity relative to [4,5-b] derivatives, suggesting distinct applications in nucleic acid-targeted therapies .
Table 2: Isomeric Comparison of Imidazopyridine Derivatives
Property | Imidazo[4,5-c]pyridine | Imidazo[4,5-b]pyridine |
---|---|---|
Dominant Therapeutic Applications | Kinase inhibitors, Antibacterials | Anticancer agents, Antituberculars |
Key Structural Feature | C4 halogenation site | C2 substitution tolerance |
Exemplary Drug Candidates | Under investigation | Zolpidem, Olprinone, Tenatoprazole |
DNA Binding Preference | Minor groove | Intercalation |
Metabolic Stability | High | Moderate |
Representative Derivative | 4-Chloro-1-ethyl-1H-imidazo[4,5-c]pyridine | 6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine |
Biological Target Examples | Kinases, DNA | DprE1, GABA receptors |
The medicinal exploration of imidazo[4,5-c]pyridines evolved alongside their isomeric counterparts, driven by purine bioisostere rational design. Early investigations focused on gastric acid secretion modulation, inspired by the commercial success of imidazo[4,5-b]pyridine-based proton pump inhibitors (e.g., tenatoprazole) [7]. The discovery that 4-position halogenation enhances kinase inhibition potency redirected interest toward oncology applications. Specifically, 4-Chloro-1H-imidazo[4,5-c]pyridine emerged as a strategic intermediate for synthesizing tetracyclic derivatives with nanomolar activity against lymphoma and leukemia cell lines .
Modern applications leverage its halogen bond donor capacity in irreversible kinase inhibitors targeting cysteine residues, particularly in BTK and EGFR mutants. The compound's synthetic versatility is evidenced by microwave-assisted cyclizations creating tricyclic systems with enhanced DNA affinities . Recent studies highlight its incorporation into dual DNA binder-kinase inhibitor hybrids, capitalizing on the scaffold's planar topology for simultaneous intercalation and catalytic inhibition. This evolution from acid reduction agents to targeted anticancer scaffolds exemplifies the privileged status of this molecular framework in translational medicinal chemistry [6].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: